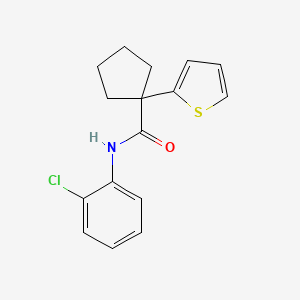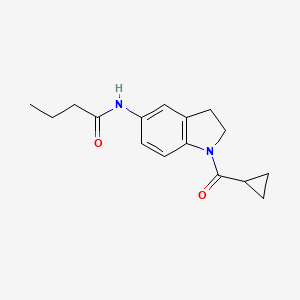
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, also known as CPTC, is an organic compound that is widely used in scientific research due to its unique properties. It has been used in various applications, including synthesis, drug development, and biochemical studies. CPTC has a wide variety of effects on biological systems, and understanding its mechanism of action is important for further research.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used in a variety of scientific research applications, including drug development, biochemical studies, and materials science. In drug development, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of compounds, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In biochemical studies, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to study the effects of various compounds on biological systems. In materials science, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of polymers and other materials.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is not fully understood, but it is believed to act by binding to specific proteins in the body. It is believed to interact with receptors on the cell surface, which then activate intracellular signaling pathways. These pathways then lead to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide variety of effects on biological systems. It has been found to have anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. It has also been found to have effects on the immune system, cardiovascular system, and nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. It also has a wide variety of effects on biological systems, which makes it useful for studying the effects of various compounds. However, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide. It could be used to develop new drugs or materials, or it could be used to study the effects of various compounds on biological systems. It could also be used to study the mechanism of action of drugs, or to develop new methods for synthesizing compounds. Additionally, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide could be used to study the effects of environmental pollutants on biological systems.
Synthesemethoden
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, the Stille reaction, and the Ullmann reaction. In the Friedel-Crafts alkylation reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with 2-chlorobenzaldehyde in the presence of a Lewis acid catalyst. In the Stille reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with a stannyl chloride and a palladium catalyst. In the Ullmann reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with an aryl halide in the presence of a copper catalyst.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIONHJZXHOTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6579665.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide](/img/structure/B6579667.png)
![6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6579668.png)
![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine](/img/structure/B6579669.png)
![2-[3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6579681.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6579707.png)

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)

![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)